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Compound of Interest

Compound Name: 2-Ethyl-4-fluorophenol

Cat. No.: B1301785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Ethyl-4-
fluorophenol. Due to the limited availability of direct experimental spectra in public databases,

this document presents predicted Nuclear Magnetic Resonance (NMR) data for the target

compound. To offer a robust analytical perspective, experimental data for the closely related

analogues, 4-fluorophenol and 4-ethylphenol, are provided and discussed. This comparative

approach allows for a detailed understanding of the expected spectral characteristics of 2-
Ethyl-4-fluorophenol. Furthermore, this guide outlines detailed experimental protocols for

acquiring NMR, Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds.

Predicted Spectral Data for 2-Ethyl-4-fluorophenol
While experimental data is scarce, computational methods provide reliable predictions for the

NMR spectra of 2-Ethyl-4-fluorophenol. These predictions are based on established

algorithms that consider the effects of various functional groups on the chemical shifts of

protons and carbon atoms.

Predicted ¹H NMR Data
The proton NMR spectrum of 2-Ethyl-4-fluorophenol is expected to show distinct signals for

the aromatic protons, the ethyl group protons, and the hydroxyl proton. The fluorine atom at the

para position will introduce characteristic splitting patterns for the aromatic protons.
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Proton
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J) in Hz

H-3 6.85 - 6.95
Doublet of doublets

(dd)

J(H,H) ≈ 8.5, J(H,F) ≈

4.5

H-5 6.95 - 7.05
Doublet of doublets

(dd)

J(H,H) ≈ 8.5, J(H,F) ≈

9.0

H-6 6.70 - 6.80 Triplet of doublets (td)
J(H,H) ≈ 8.5, J(H,F) ≈

3.0

-OH 4.5 - 5.5 Broad singlet (s) -

-CH₂- 2.50 - 2.60 Quartet (q) J(H,H) ≈ 7.6

-CH₃ 1.15 - 1.25 Triplet (t) J(H,H) ≈ 7.6

Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight

carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large C-F

coupling constant.

Carbon Predicted Chemical Shift (ppm)

C-1 (-OH) 151 - 153

C-2 (-CH₂CH₃) 125 - 127

C-3 116 - 118 (d, J(C,F) ≈ 23 Hz)

C-4 (-F) 155 - 157 (d, J(C,F) ≈ 240 Hz)

C-5 114 - 116 (d, J(C,F) ≈ 23 Hz)

C-6 117 - 119 (d, J(C,F) ≈ 8 Hz)

-CH₂- 22 - 24

-CH₃ 13 - 15
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Experimental Spectral Data of Analogous
Compounds
To substantiate the predicted data and provide a basis for experimental verification, the

following sections detail the experimental spectral data for 4-fluorophenol and 4-ethylphenol.

4-Fluorophenol
4-fluorophenol provides insight into the influence of the fluorine substituent on the phenol ring.

¹H NMR Data (CDCl₃)[1][2][3]

Proton Chemical Shift (ppm) Multiplicity

Aromatic H 6.91 - 6.95 Multiplet (m)

Aromatic H 6.78 - 6.81 Multiplet (m)

¹³C NMR Data (CDCl₃)[1][4]

Carbon Chemical Shift (ppm)

C-1 (-OH) 151.13

C-4 (-F) 158.39, 156.50

Aromatic CH 116.44, 116.38, 116.21, 116.03

Infrared (IR) Spectroscopy Data[4][5][6][7]
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Functional Group Absorption Band (cm⁻¹)

O-H stretch 3613

Aromatic C-H stretch 3000 - 3100

C=C stretch (aromatic) 1500 - 1600

C-F stretch 1215 - 1276

C-O stretch ~1260

Mass Spectrometry (GC-MS, EI)[4][8][9]

m/z Relative Intensity (%) Assignment

112 99.99 [M]⁺

84 32.85 [M-CO]⁺

83 42.21 [M-CHO]⁺

64 18.58

57 22.39

4-Ethylphenol
4-ethylphenol demonstrates the spectral contributions of the ethyl group on the phenol ring.

¹H NMR Data (CDCl₃)[10][11][12]
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Proton Chemical Shift (ppm) Multiplicity
Coupling Constant

(J) in Hz

Aromatic H 7.04 Doublet (d) 8.6

Aromatic H 6.73 Doublet (d) 8.6

-OH 4.53 Singlet (s) -

-CH₂- 2.55 Quartet (q) 7.6

-CH₃ 1.18 Triplet (t) 7.6

¹³C NMR Data (CDCl₃)[10][13][14]

Carbon Chemical Shift (ppm)

C-1 (-OH) 153.05

C-4 (-CH₂CH₃) 136.76

Aromatic CH 128.98

Aromatic CH 115.39

-CH₂- 27.98

-CH₃ 15.78

Infrared (IR) Spectroscopy Data[15][16][17][18]

Functional Group Absorption Band (cm⁻¹)

O-H stretch 3200 - 3600 (broad)

Aromatic C-H stretch 3000 - 3100

Aliphatic C-H stretch 2850 - 2960

C=C stretch (aromatic) 1500 - 1600

C-O stretch ~1230
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Mass Spectrometry (EI)[19]

m/z Relative Intensity (%) Assignment

122 40 [M]⁺

107 100 [M-CH₃]⁺

77 15 [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for the spectroscopic and spectrometric analysis of 2-
Ethyl-4-fluorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Ethyl-4-fluorophenol in approximately 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.[20]

For phenolic compounds, DMSO-d₆ can be particularly useful for observing the hydroxyl

proton signal.[21] Add a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of

1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at a

frequency of 100 MHz for a 400 MHz spectrometer. Proton decoupling is used to simplify the

spectrum to singlets for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a

larger number of scans are generally required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal at

0.00 ppm.

Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid 2-
Ethyl-4-fluorophenol directly onto the ATR crystal.[22][23] Ensure good contact between

the sample and the crystal. This method requires minimal sample preparation.[24]

Sample Preparation (Liquid Film): Place a drop of the liquid sample between two salt plates

(e.g., KBr or NaCl) to form a thin film.[23][25]

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the clean, empty ATR crystal or salt plates prior to the sample

measurement. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 2-Ethyl-4-fluorophenol in a volatile solvent

such as dichloromethane or methanol.[26]

Gas Chromatography-Mass Spectrometry (GC-MS):

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC system,

which is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity

column).[27]

Separation: The GC oven temperature is programmed to start at a low temperature and

ramp up to a higher temperature to ensure the separation of the analyte from any

impurities.[28]

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer

and is ionized, typically using Electron Ionization (EI) at 70 eV.

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) by the

mass analyzer and detected. The resulting mass spectrum shows the molecular ion and

various fragment ions.

Data Visualization
The following diagram illustrates the general workflow for the spectroscopic and spectrometric

analysis of a chemical compound like 2-Ethyl-4-fluorophenol.
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Caption: General workflow for spectroscopic and spectrometric analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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